Perfluoroindan

Descripción

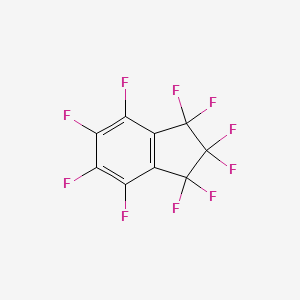

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,5,6,7-decafluoroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBKOSTZCGEKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430859 | |

| Record name | Perfluoroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-47-6 | |

| Record name | 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Perfluoroindan

Electrophilic Reactions and Cationoid Transformations

The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring of perfluoroindan towards typical electrophilic attack. However, under superacidic conditions, the generation of highly reactive carbocation intermediates facilitates a range of transformations. The lone-pair electrons on fluorine atoms can participate in stabilizing these cations through p,π-conjugation. fluorine1.ru

The generation of stable carbocations from this compound derivatives is typically achieved using strong Lewis acids, most notably antimony pentafluoride (SbF₅). While this compound itself does not readily form stable cations in SbF₅ alone in high concentrations, its derivatives can act as effective precursors. fluorine1.ru For instance, the 1-chloroctafluorindan-1-yl cation is generated from 1,1-dichloroctafluoroindan in SbF₅. fluorine1.rufluorine1.ru This cation can also be formed by heating this compound with a specific mixture of antimony pentachloride (SbCl₅) and SbF₅. fluorine1.rufluorine1.ru These polyfluorinated benzocycloalken-1-yl cations are considered a type of benzyl (B1604629) cation and can act as alkylating agents for fluoroolefins. fluorine1.rufluorine1.ru

The interaction of perfluorinated indan (B1671822) and other benzocycloalkenes with tetrafluoroethylene (B6358150) in the presence of SbF₅ results in perfluoro-1-ethylbenzocycloalkenes, demonstrating the reactivity of these cationic intermediates. fluorine1.rufluorine1.ru The stability of these carbocations is a critical factor in their reactivity, with polyfluorinated indenyl cations showing significant thermodynamic stability. fluorine1.ru

Table 1: Generation of Perfluorinated Cations from Indan Derivatives

| Precursor | Reagents | Generated Cation | Reference |

| 1,1-Dichloroctafluoroindan | SbF₅ | 1-Chloroctafluorindan-1-yl cation | fluorine1.rufluorine1.ru |

| This compound | SbCl₅-SbF₅ (heated) | 1-Chloroctafluorindan-1-yl cation | fluorine1.rufluorine1.ru |

| Perfluorobenzocyclobutene | SbF₅ | Perfluorobenzocyclobuten-1-yl cation | fluorine1.ru |

| 1- and 2-Dichloromethyleneoctafluoroindanes | SbF₅ | Dichloroperfluoromethylindenyl cations | fluorine1.rufluorine1.ru |

Perfluorinated indans undergo significant skeletal rearrangements, particularly when heated with antimony pentafluoride. These transformations proceed through the opening of the five-membered ring in indan-1-yl cation intermediates. fluorine1.rufluorine1.ru This ring-opening step typically leads to the formation of polyfluorinated styrenes. fluorine1.ru These styrene (B11656) intermediates can then follow two main pathways: they can either undergo intramolecular cyclization to form new, rearranged indane structures, or they can be fluorinated by the reaction medium to yield perfluoro-1,2-dialkylbenzenes. fluorine1.rufluorine1.ru

Specific examples illustrate these mechanistic pathways. Heating this compound, as well as its 1-methyl, 4-methyl, and 5-methyl derivatives, with SbF₅ results in the formation of perfluoro-1,2-dialkylbenzenes. fluorine1.rufluorine1.ru In the case of perfluoro-2-methylindan, fluorination of the aromatic ring is observed. fluorine1.ru The reactions of perfluoro-1-isopropylindan and perfluoro-1-ethylindan with SbF₅ also proceed via the formation of polyfluorostyrene intermediates. fluorine1.ru These cationoid transformations highlight the complex rearrangements that are possible for the this compound skeleton under strongly acidic and high-temperature conditions.

Table 2: Skeletal Rearrangements of this compound and Derivatives with SbF₅

| Starting Compound | Conditions | Key Intermediate | Final Product(s) | Reference |

| This compound | Heat with SbF₅ | Indan-1-yl cation → Polyfluorostyrene | Perfluoro-1,2-dialkylbenzenes | fluorine1.rufluorine1.ru |

| Perfluoro-1-methylindan | Heat with SbF₅ | Indan-1-yl cation → Polyfluorostyrene | Perfluoro-1,2-dialkylbenzenes | fluorine1.rufluorine1.ru |

| Perfluoro-1-isopropylindan | SbF₅ | - | Polyfluorostyrenes | fluorine1.ru |

| Perfluoro-1-ethylindan | SbF₅ | - | Polyfluorostyrenes | fluorine1.ru |

| Perfluoro-2-methylindan | Heat with SbF₅ | - | Aromatic ring fluorination products | fluorine1.ru |

Isomerization is a prominent reaction for carbonyl derivatives of this compound in superacid systems. A notable example is the isomerization of this compound-1,3-dione. When treated with a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF/SbF₅) at 95°C, it rearranges to form perfluoro-3-methylenephthalide. nsc.runsc.rumolaid.com If this reaction is conducted at a higher temperature (130°C), the product is 4,5,6,7-tetrafluoro-3-trifluoromethyl-phthalide. molaid.com In the presence of SbF₅ alone, this compound-1,3-dione yields methylphthalide. fluorine1.ru

Ring contraction and expansion phenomena are also observed. For instance, perfluoro-4-phenyltetralin-1-one isomerizes to perfluoro-3-methyl-3-phenylindan-1-one upon treatment with SbF₅ at 75°C. researchgate.net Conversely, the interaction of perfluoro-1-methylbenzocyclobutene with SbF₅ can lead to cycle expansion, forming perfluorinated indan and 2-methylindan. fluorine1.ru These isomerizations are driven by the formation of carbocationic intermediates and their subsequent rearrangement to more thermodynamically stable structures.

Mechanistic Pathways of Skeletal Rearrangements

Nucleophilic Substitution Reactions

The electron-deficient nature of the perfluoroaromatic ring makes this compound and its derivatives highly susceptible to nucleophilic attack. nih.gov This reactivity allows for the substitution of fluorine atoms by various nucleophiles.

Intramolecular nucleophilic reactions provide a pathway for the synthesis of complex polycyclic fluorinated systems from appropriately substituted precursors. While examples starting directly from a simple this compound are not extensively detailed, related transformations illustrate the principle. The synthesis of perfluoro-9-methylfluorene can be achieved by heating 1-(2,3,4,5-tetrafluorophenyl)perfluoro-1-phenylethane with SbF₅. researchgate.net This reaction involves an intramolecular cyclization step where a nucleophilic carbon attacks an electrophilic center within the same molecule to form the fluorene (B118485) ring system. researchgate.net Another relevant example is the formation of ethyl octafluorofluorene-9-carboxylate via an intramolecular nucleophilic alkylation, which serves as a key step in the synthesis of octafluorofluorene. researchgate.net These reactions underscore the utility of intramolecular cyclizations in building fused ring systems within the family of polyfluorinated aromatic compounds.

Radical Reaction Mechanisms

Radical reactions offer an alternative pathway for the functionalization of perfluorinated compounds. These reactions typically involve intermediates with unpaired electrons and are often initiated by heat, light, or a radical initiator. masterorganicchemistry.comlibretexts.org While detailed studies focusing solely on this compound are limited, mechanisms observed in related polyfluoroalkylbenzenes provide insight. For example, the hydrodefluorination of compounds like perfluorinated xylenes (B1142099) is presumed to proceed through radical anion intermediates. researchgate.net The formation and subsequent trapping of a perfluoro-4-methylbenzyl radical have been documented, suggesting that radical generation at the benzylic position of a fluorinated alkylbenzene is a viable process. researchgate.net Given the structural similarity, it is plausible that this compound could undergo radical reactions at its benzylic positions, leading to substitution or other transformations. The Minisci reaction, which involves the addition of alkyl radicals to electron-deficient heteroarenes, provides a model for how radical species can functionalize highly fluorinated aromatic systems. nih.gov

Role of Perfluorobenzyl Radicals in Cyclization

The formation of this compound can proceed through a radical-type intramolecular cyclization mechanism. Evidence suggests that perfluorobenzyl radicals are key intermediates in this process. fluorine1.ru For instance, the copyrolysis of heptafluorobenzyl bromide, a known source of the heptafluorobenzyl radical, with tetrafluoroethylene results in a high yield of this compound. fluorine1.ru

The proposed mechanism involves the thermal generation of polyfluoroaryl radicals. These radicals react with molecules like tetrafluoroethylene to produce perfluoroarylethyl or perfluoroarylbutyl radicals. Subsequent intramolecular cyclization of these radical intermediates leads to the formation of the five-membered ring characteristic of the this compound structure. fluorine1.ru This pathway is a significant method in the thermolytic synthesis of polyfluoroarenes and -hetarenes. fluorine1.ru

Transformations in Superacidic Media (e.g., HF-SbF₅ Systems)

Perfluorinated compounds, including derivatives of this compound, exhibit unique reactivity in superacidic systems such as those containing antimony pentafluoride (SbF₅) and hydrogen fluoride (HF). fluorine1.ruwikipedia.org These highly acidic media can induce profound carbocation-mediated skeletal transformations that are not observed under conventional conditions. fluorine1.ru Carbonyl derivatives of perfluorobenzocycloalkenes, in particular, are susceptible to these rearrangements. fluorine1.ru

In the presence of SbF₅, with or without HF, perfluoroindanones can undergo complex reactions including ring opening, isomerization, and fluorination. fluorine1.rumolaid.com The specific transformation often depends on the reaction conditions, such as temperature and the exact composition of the superacid medium. fluorine1.rumolaid.com

In superacidic environments, perfluoroindanones can undergo significant structural changes, including the opening of the five-membered ring. A notable example is the transformation of this compound-1,3-dione, which isomerizes to perfluoro-3-methylenephthalide when heated with an HF/SbF₅ mixture. fluorine1.rumolaid.com This reaction represents a skeletal rearrangement where the dione (B5365651) transforms into a lactone (phthalide) derivative.

Under the influence of SbF₅ at elevated temperatures, perfluoro-3-ethylindan-1-one also experiences the opening of its five-membered ring, leading to the formation of a carboxylic acid after hydrolysis of the reaction mixture. fluorine1.ru These transformations are driven by the generation of carbocationic intermediates stabilized by the superacid medium. fluorine1.ru

Table 1: Transformations of Perfluoroindanones in Superacidic Media

| Starting Material | Reagent(s) | Temperature | Product(s) | Reference(s) |

| This compound-1,3-dione | HF/SbF₅ | 95 °C | Perfluoro-3-methylenephthalide | molaid.com |

| This compound-1,3-dione | SbF₅ | - | Perfluoro-3-methylphthalide | fluorine1.ru |

| Perfluoro-3-ethylindan-1-one | SbF₅ | 70 °C | Corresponding carboxylic acid (after hydrolysis) | fluorine1.ru |

The HF-SbF₅ system is a powerful fluorinating agent capable of replacing carbonyl oxygen atoms with fluorine. molaid.comnsc.ru When this compound-1,3-dione is subjected to these conditions, it first isomerizes as described previously. The resulting perfluoro-3-methylenephthalide can be subsequently fluorinated upon heating with SbF₅ to yield perfluoro-3-methylphthalide. fluorine1.ru At a higher temperature (130 °C) in HF/SbF₅, this compound-1,3-dione is converted to 4,5,6,7-tetrafluoro-3-trifluoromethyl-phthalide. molaid.com

This oxygen-to-fluorine substitution is not limited to diones. The carbonyl group in this compound-1-one is converted into a difluoromethylene (CF₂) group at 95 °C in HF/SbF₅. molaid.com However, under the same conditions, this compound-2-one yields bis(this compound-2-yl) ether instead of undergoing a direct fluorination of the carbonyl group. molaid.com

Table 2: Fluorination and Related Transformations of this compound Derivatives in HF/SbF₅

| Starting Material | Reagent(s) | Temperature | Product(s) | Reference(s) |

| This compound-1-one | HF/SbF₅ | 95 °C | This compound (C=O → CF₂) | molaid.com |

| This compound-1,3-dione | HF/SbF₅ | 130 °C | 4,5,6,7-tetrafluoro-3-trifluoromethyl-phthalide | molaid.com |

| This compound-2-one | HF/SbF₅ | 95 °C | bis(this compound-2-yl) ether | molaid.com |

| Perfluoro-3-methylenephthalide | SbF₅ | - | Perfluoro-3-methylphthalide | fluorine1.ru |

Advanced Spectroscopic and Computational Analysis of Perfluoroindan and Analogues

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone in the study of fluorinated compounds, providing detailed insights into their unique structural and electronic characteristics. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and Raman spectroscopy are indispensable for the unambiguous identification and characterization of perfluoroindan and its analogues.

NMR spectroscopy is one of the most powerful tools for the structural determination of fluorinated organic molecules. Due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity, ¹⁹F NMR is particularly informative for perfluorinated compounds. The structures of this compound derivatives are routinely confirmed using ¹H, ¹⁹F, ¹³C, and sometimes ¹⁵N NMR spectroscopy. researchgate.net

In the analysis of this compound, the ¹⁹F NMR spectrum displays a complex pattern of signals. The chemical shifts and the through-bond scalar couplings (J-couplings) between different fluorine nuclei are highly dependent on their spatial relationships within the rigid bicyclic structure. This allows for the precise assignment of each fluorine atom in the aromatic and aliphatic portions of the molecule. Similarly, ¹³C NMR provides information on the carbon skeleton, with carbon-fluorine couplings offering additional structural confirmation. Signals in the NMR spectra are assigned based on their chemical shifts, fine structure (splitting patterns), and integral intensities. mdpi.com In many studies, new compounds, including derivatives of this compound, are identified by comparing their ¹⁹F NMR data with established literature values. researchgate.netmdpi.com

Table 1: Representative NMR Data for this compound Derivatives Note: Specific chemical shift values for the parent this compound are highly dependent on the solvent and reference standard. The data below is illustrative of the type of information obtained for its derivatives.

| Nucleus | Typical Chemical Shift Range (ppm) | Coupling Constants (J) | Structural Information Provided |

| ¹⁹F | -110 to -180 | J_FF (geminal, vicinal, long-range) | Position of F atoms (aromatic vs. aliphatic), stereochemistry |

| ¹³C | 70 to 150 | J_CF (one-bond, two-bond, etc.) | Carbon skeleton, confirmation of C-F bonds |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C_9F_{16}) with high accuracy. mdpi.com

Electron impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that aids in structural confirmation. The fragmentation of protonated molecules (MH⁺) typically results in even-electron product ions. researchgate.net For this compound, common fragmentation pathways would involve the cleavage of the C-C bonds in the five-membered ring and the loss of CF₂ or CF₃ fragments. The study of fragmentation pathways for related heterocyclic compounds, such as imidazolidines, shows that the location and identity of substituents significantly influence the resulting mass spectrum. researchgate.net

Table 2: Predicted Fragmentation Ions for this compound (C_9F_{16}) in Mass Spectrometry

| Ion Fragment | Formula | Predicted m/z | Description |

| Molecular Ion | [C_9F{16}]⁺ | 436 | Intact molecule |

| Fragment 1 | [C_8F_{13}]⁺ | 367 | Loss of CF₃ |

| Fragment 2 | [C_9F_{14}]⁺ | 398 | Loss of F₂ |

| Fragment 3 | [C_6F_4]⁺ | 152 | Perfluorinated aromatic ring fragment |

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides detailed information about the molecular vibrations of a compound. A complete assignment of the vibrational fundamentals observed in the IR and Raman spectra is essential for a full structural characterization. researchgate.net For complex molecules, these techniques can be used to study conformational isomers. For instance, studies of the Raman spectrum at variable temperatures have been used to determine the conformational energy differences between gaseous and liquid phases of related molecules. researchgate.net

While specific studies applying chemometrics to differentiate this compound using Raman spectroscopy are not widely published, the methodology is well-established. By applying statistical methods (chemometrics) to the complex Raman spectra, it is possible to differentiate between closely related isomers or quantify components in a mixture. This approach is particularly useful for quality control and process monitoring in the synthesis of perfluorinated compounds. The technique has been successfully used to study interactions in amorphous solid dispersions of other complex molecules. nih.gov

The electronic properties of this compound are investigated using ultraviolet-visible (UV/Vis) absorption and photoluminescence spectroscopy. The perfluorinated benzene (B151609) ring within the indan (B1671822) structure is the primary chromophore. Research on related perfluorinated aromatic compounds has shown that their UV/Vis absorption and photoluminescence spectra are consistent with predictions from density functional theory (DFT) calculations. researchgate.netresearchgate.net

This compound is listed among compounds suitable as UV fluorescent dyes. google.comgoogle.com This indicates that it absorbs UV light and emits it at a longer wavelength (fluorescence). This property is utilized in applications such as leak detection in refrigeration and heat pump systems, where the fluorescence of the compound under UV light can pinpoint the source of a leak. google.com

Raman Spectroscopy and Chemometrics for Compound Differentiation

Computational Chemistry and Theoretical Modeling

Computational chemistry is an indispensable tool for understanding the reaction mechanisms, stability, and electronic structure of complex molecules like this compound, complementing experimental findings. mdpi.comnumberanalytics.com

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to study the reactivity of perfluorinated compounds. These calculations can determine the relative stabilities of isomeric carbocations that form as reaction intermediates. researchgate.net For example, in reactions of perfluoroarenes, calculations can explain the observed regioselectivity by identifying the most stable intermediate cations. researchgate.netfluorine1.ru

In the context of this compound, theoretical modeling helps to understand its behavior in superacidic media, where carbocations are generated. DFT calculations showed that the relative stabilities of isomeric cations change based on the nature of the perfluoroalkyl group at the cationic center. researchgate.net These computational models allow for the analysis of potential energy surfaces, identifying the reactants, products, intermediates, and transition states involved in a reaction. numberanalytics.com This is crucial for explaining observed reaction pathways, such as the skeletal transformations and fluorination of perfluoroalkylbenzenes in reactions with antimony pentafluoride. researchgate.net The insights gained from these calculations can guide the design of new synthetic routes and the development of novel materials. chemrxiv.orgoregonstate.edu

Applications of Perfluoroindan and Its Derivatives in Advanced Materials and Chemical Synthesis

Utilization as Key Building Blocks in Diverse Organic Synthesis

Perfluoroindan and its derivatives serve as crucial building blocks in organic synthesis, providing a scaffold for the creation of more complex molecules. alfa-chemistry.com The presence of a polyfluorinated aromatic ring allows for further synthetic modifications through nucleophilic aromatic substitution (SNAr) reactions. mdpi.commdpi.com This reactivity is a key feature that chemists exploit to introduce various functional groups onto the this compound core.

One of the significant transformations involving this compound is its carbonylation. For instance, perfluorinated indanes can undergo carbonylation in the presence of carbon monoxide and antimony pentafluoride (SbF5) to yield fluorocarbonyl derivatives or corresponding acids upon hydrolysis. mdpi.com This method provides a direct route to introduce carboxylic acid or related functional groups, which are valuable handles for further chemical transformations. mdpi.com

Furthermore, derivatives of this compound, such as this compound-5-yl ketones, have been synthesized and utilized in various reactions. acs.org These ketones can be prepared through the reaction of (polyfluoroaryl)zinc compounds with acyl chlorides. acs.org The resulting perfluorinated diarylmethanones are versatile intermediates that can undergo reduction to form diarylmethanes or be used in condensation reactions to create highly conjugated structures. acs.org

The strategic introduction of fluorine-containing building blocks like this compound is a critical strategy in medicinal and agricultural chemistry, as it can significantly alter the biological properties of molecules. tcichemicals.com The development of new synthetic methods to create novel fluorinated building blocks remains an area of active research, underscoring the importance of compounds like this compound in advancing organic chemistry. mdpi.com

Role in the Design and Development of Functional Materials

The unique physicochemical properties of the perfluorinated aryl group in this compound and its derivatives make them attractive for the design of advanced functional materials. mdpi.commdpi.com These properties often lead to enhanced performance in various applications. acs.org

Components in Gas Sensor Technologies

Derivatives of pentafluorophenyl acetic acid, which share structural similarities with functionalized this compound derivatives, have been utilized in the creation of gas sensors. mdpi.commdpi.com Gas sensors are devices that detect the presence of specific gases in their vicinity. sgxsensortech.com.cn The operational principle of many gas sensors relies on the change in electrical properties of a sensing material upon exposure to a target gas. nih.gov For instance, in semiconductor gas sensors, the interaction of gas molecules with the surface of a semiconductor material alters its conductivity, providing a measurable signal. nih.gov The incorporation of highly fluorinated groups can influence the surface interactions and electronic properties of the sensor material, potentially enhancing its sensitivity and selectivity towards certain gases.

Contributions to Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces. wikipedia.orgrsc.org These interactions can include hydrogen bonding, π-π stacking, and electrostatic forces. nankai.edu.cn Perfluoroaromatic compounds, due to their unique electronic nature, can participate in specific interactions that drive the formation of well-defined supramolecular structures. For example, derivatives of pentafluorophenyl acetic acid have been shown to form supramolecular associates with biological applications. mdpi.commdpi.com The ability of perfluorinated compounds to form such assemblies is being explored for applications in areas like soft materials and cell imaging. nankai.edu.cn

Integration into Semiconductor and Photoluminescent Materials

The field of materials science is critical for the advancement of the semiconductor industry, focusing on the discovery and refinement of materials to enhance performance. noahchemicals.commdpi.com this compound derivatives, along with other polyfluorinated aromatic compounds, are being investigated for their potential in semiconductor and photoluminescent materials. mdpi.commdpi.com Photoluminescence is the emission of light from a material after it has absorbed photons. oceanoptics.comresearchgate.net This property is central to technologies like organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org

Research has shown that perfluoroaryl-substituted 2H-imidazoles can act as promising "push-pull" fluorophore systems, which are of interest in the design of fluorometric sensor materials due to their intramolecular charge transfer effect. acs.org The integration of perfluorinated moieties can influence the electronic bandgap and photophysical properties of these materials, potentially leading to new or improved functionalities. mdpi.commdpi.comtechexplorist.com

Electrochemical Applications: Additives for Energy Storage Systems (e.g., Lithium-Ion Batteries)

In the quest for better energy storage solutions, particularly lithium-ion batteries (LIBs), electrolyte additives play a crucial role in improving performance and stability. researchgate.netmdpi.com Perfluorinated compounds are being explored as potential additives for LIB electrolytes. acs.org

The electrolyte in a LIB facilitates the movement of lithium ions between the anode and the cathode. The stability of the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces are critical for the battery's cycle life and safety. researchgate.net Additives can help in the formation of a more robust and effective SEI. nih.gov

Recent studies have investigated the use of perfluorinated diarylmethanones as electrolyte additives in LIBs. acs.org It was found that their inclusion led to enhanced cycling stability and the maintenance of excellent efficiency. acs.org The proposed mechanism involves the additive participating in the formation of a protective layer on the electrodes, which can suppress electrolyte decomposition and unwanted side reactions, particularly at high voltages. acs.orgnih.gov Fluorinated additives, such as fluoroethylene carbonate (FEC), are known to form a stable, LiF-containing SEI, which is effective in preventing dendrite formation on lithium metal anodes. mdpi.com The development of novel fluorinated additives, potentially including derivatives of this compound, offers a promising avenue for engineering advanced electrolytes for high-energy-density lithium-ion batteries. rsc.org

Interactive Data Table: Properties and Applications of this compound and its Derivatives

| Property/Application Area | Specific Derivative/Compound Class | Research Finding | Reference(s) |

| Organic Synthesis | Perfluoroindanes | Can be carbonylated to produce fluorocarbonyl derivatives or carboxylic acids. | mdpi.com |

| This compound-5-yl ketones | Serve as versatile intermediates for creating diarylmethanes and conjugated systems. | acs.org | |

| Functional Materials | Pentafluorophenyl acetic acid derivatives | Utilized in the fabrication of gas sensors. | mdpi.commdpi.com |

| Pentafluorophenyl acetic acid derivatives | Form supramolecular associates for biological applications. | mdpi.commdpi.com | |

| Perfluoroaryl-substituted 2H-imidazoles | Show potential as push-pull fluorophores for sensor materials. | acs.org | |

| Electrochemical Applications | Perfluorinated diarylmethanones | Act as electrolyte additives in Li-ion batteries, enhancing cycling stability. | acs.org |

Environmental Research Perspectives on Perfluorinated Indans

Occurrence and Detection in Environmental Matrices

The emergence of per- and polyfluoroalkyl substances (PFAS) as a significant class of environmental contaminants has necessitated the development of sophisticated analytical methods for their detection and quantification. Among the vast number of PFAS compounds, perfluoroindan, a cyclic perfluoroalkyl substance, has drawn attention due to its unique structure and potential for environmental persistence. Its occurrence in various environmental matrices is a subject of ongoing research, driven by advancements in analytical instrumentation capable of detecting trace and ultratrace levels of these compounds. nih.govresearchgate.net The presence of such compounds in the environment is a growing concern, with many yet to be fully characterized in terms of their ecotoxicological effects. mdpi.com

Advanced Analytical Methodologies for Ultratrace Detection

The accurate detection of this compound at environmentally relevant concentrations presents a significant analytical challenge. canada.ca The complexity of environmental samples and the low concentrations at which these compounds often occur require highly sensitive and selective analytical techniques. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the targeted analysis of PFAS, including this compound. eag.comirb.hr This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.com The process involves separating the components of a sample mixture using an LC column, followed by ionization and detection by the mass spectrometer. mpi-bremen.de The triple quadrupole mass spectrometer allows for the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of specific product ions, a transition that is highly specific to the compound's structure, thereby providing excellent selectivity and reproducibility. eag.com This technique is widely used for the identification and quantification of metabolites in complex biological matrices. nih.gov

Key Features of HPLC-MS/MS for this compound Analysis

| Feature | Description | Reference |

| High Sensitivity | Capable of detecting compounds at very low concentrations, often in the parts-per-trillion range. | eag.com |

| High Specificity | The use of multiple reaction monitoring (MRM) provides a high degree of confidence in compound identification. | eag.com |

| Quantitative Accuracy | When used with appropriate internal standards, it offers excellent reproducibility. | eag.com |

| Versatility | A wide range of LC columns and mobile phases can be used to optimize the separation of various PFAS compounds. | eag.com |

For the discovery and identification of novel or unexpected PFAS, high-resolution mass spectrometry (HRMS) is an invaluable tool. nih.govthermofisher.com Unlike targeted methods, non-targeted analysis (NTA) with HRMS allows for the detection of a broad range of compounds without the need for analytical standards for each one. thermofisher.commdpi.com Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are crucial for expanding the scope of PFAS detection in environmental matrices. mdpi.comchemrxiv.orgnih.gov This approach is particularly useful for identifying new PFAS and their transformation products in the environment. thermofisher.com

Workflow for Non-Targeted HRMS Analysis of PFAS

| Step | Description | Reference |

| Sample Preparation | Extraction of analytes from the environmental matrix. | nih.gov |

| LC-HRMS Analysis | Chromatographic separation followed by high-resolution mass spectrometric detection. mdpi.comchemrxiv.org | |

| Data Processing | Use of specialized software to identify features, predict formulas, and search databases. thermofisher.com | |

| Compound Identification | Confirmation of identified compounds using fragmentation data and, when possible, reference standards. mdpi.com |

Isotope dilution is widely regarded as the "gold standard" for the accurate quantification of contaminants in environmental samples. limno.com This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample before processing. nemc.us By measuring the ratio of the native analyte to the labeled standard, the concentration of the analyte can be accurately determined, correcting for any losses during sample preparation and analysis. rsc.orgmdpi.com This method is particularly effective for complex matrices where matrix effects can interfere with quantification.

Advantages of Isotope Dilution for this compound Quantification

| Advantage | Description | Reference |

| High Accuracy | Corrects for matrix effects and variations in instrument response. limno.com | |

| High Precision | Provides highly reproducible results. | mdpi.com |

| Robustness | Minimizes the impact of sample loss during preparation. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Analysis

Environmental Fate and Transformation Pathways

Understanding the environmental fate and transport of this compound is crucial for assessing its potential risks. itrcweb.orgcdc.gov Like other PFAS, its behavior in the environment is governed by a combination of physical, chemical, and biological processes. epa.gov While many PFAS are known for their resistance to degradation, some can undergo transformation in the environment. nih.gov

Investigation of Microbial Transformation and Mineralization Potentials

The microbial transformation of persistent organic pollutants is a key area of environmental research. mdpi.com While significant research has been conducted on the microbial degradation of some PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), specific studies on this compound are less common. nih.gov Microbial consortia have shown promise in the degradation of complex pollutants. nih.gov The process of mineralization, the complete breakdown of an organic compound to its inorganic constituents, is the ultimate goal of bioremediation. mdpi.com

Research into the microbial transformation of PFAS often involves enriching microbial communities from contaminated sites and studying their ability to degrade these compounds under various conditions. nih.gov Biotransformation, the modification of a compound by living organisms, can lead to the formation of various transformation products. nih.gov The potential for microbial communities to mineralize this compound remains an important and underexplored area of research. frontiersin.org

Broader Environmental Implications of Perfluorinated Aromatic Compounds

Perfluorinated aromatic compounds (PFAAs) represent a specific subgroup within the larger family of per- and polyfluoroalkyl substances (PFAS). nih.gov While much of the environmental research has historically focused on long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), the environmental implications of their aromatic counterparts are drawing increasing concern. chemistry-matters.com These implications are largely defined by the extreme stability of the carbon-fluorine bond, which is a hallmark of all PFAS. nih.govyoutube.com

The primary environmental concerns associated with perfluorinated aromatic compounds, much like other PFAS, revolve around their exceptional persistence, potential for bioaccumulation, and capacity for long-range environmental transport. The chemical properties that make these compounds valuable in industrial applications also render them highly resistant to degradation in the environment, earning them the moniker "forever chemicals". youtube.comnih.govacs.org

Key Environmental Characteristics of Perfluorinated Compounds

The following table summarizes the primary environmental characteristics that are broadly applicable to perfluorinated compounds, including the aromatic sub-class.

| Characteristic | Description | Implication |

| Persistence | The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation processes (biological, chemical, or photolytic). nih.govyoutube.com | Once released, they remain in the environment for exceptionally long periods, leading to sustained and increasing contamination. nih.gov |

| Mobility & Transport | Many perfluorinated compounds are water-soluble and can be transported over long distances via ocean currents and atmospheric pathways. tandfonline.com Precursor compounds can be volatile and degrade into persistent forms far from their source. tandfonline.com | This results in global distribution, with these compounds being detected in remote ecosystems like the Arctic, far from any direct industrial source. tandfonline.com |

| Bioaccumulation | While not typically accumulating in fatty tissues like other persistent organic pollutants, certain perfluorinated compounds can bind to proteins in the blood and accumulate in organs such as the liver. nih.gov | This leads to the biomagnification of these chemicals through the food web, with higher concentrations found in organisms at the top of the food chain. nih.govtandfonline.com |

| Toxicity | Studies on well-known PFAS have demonstrated a range of toxic effects in laboratory animals, including reproductive, developmental, and systemic effects. mdpi.com Concerns for human health include potential carcinogenic, immunotoxic, and endocrine-disrupting effects. nih.govnih.gov | The accumulation of these compounds in wildlife and humans could lead to adverse health outcomes. |

Detailed research findings on the environmental fate and detection of specific perfluorinated aromatic compounds, such as this compound, are limited compared to their aliphatic counterparts like PFOA and PFOS. However, the fundamental chemical structure of perfluorinated aromatics suggests they share the same core environmental concerns. For instance, side-chain fluorinated aromatics have been noted as an important PFAS group with potentially significant production and use, yet they remain less studied. nih.gov

The continuous release of these highly persistent substances means that their concentration in the environment is likely to increase over time. nih.gov This escalating presence raises the probability of both known and yet unknown ecological effects. nih.gov The widespread contamination of soil, groundwater, and surface water by the broader PFAS class underscores the environmental challenge these chemicals pose. chemistry-matters.comnih.gov Given their shared chemical stability, it is scientifically reasonable to infer that perfluorinated aromatic compounds contribute to this environmental burden.

Q & A

Q. How can researchers assess this compound’s environmental fate using isotopic labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.